molecular formula C19H15N3O2 B7682907 N-(5-cyanopyridin-2-yl)-5-(4-ethylphenyl)furan-2-carboxamide

N-(5-cyanopyridin-2-yl)-5-(4-ethylphenyl)furan-2-carboxamide

Cat. No. B7682907
M. Wt: 317.3 g/mol
InChI Key: XXXYLAOADWUUCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-cyanopyridin-2-yl)-5-(4-ethylphenyl)furan-2-carboxamide, also known as CP-690,550, is a small molecule drug that has been developed as a potent and selective inhibitor of Janus kinase 3 (JAK3). JAK3 plays a crucial role in the signaling pathway of cytokines, which are important for the immune system. Inhibition of JAK3 by CP-690,550 has shown promising results in the treatment of various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Mechanism of Action

N-(5-cyanopyridin-2-yl)-5-(4-ethylphenyl)furan-2-carboxamide selectively inhibits JAK3, which is a key component of the signaling pathway of cytokines. Cytokines are important for the immune system, and their dysregulation can lead to autoimmune diseases. By inhibiting JAK3, N-(5-cyanopyridin-2-yl)-5-(4-ethylphenyl)furan-2-carboxamide reduces the production of pro-inflammatory cytokines, thereby reducing inflammation and the symptoms of autoimmune diseases.
Biochemical and Physiological Effects:
N-(5-cyanopyridin-2-yl)-5-(4-ethylphenyl)furan-2-carboxamide has been shown to have a number of biochemical and physiological effects. It reduces the production of pro-inflammatory cytokines, such as interleukin-2, interleukin-4, interleukin-6, and interferon-gamma. It also reduces the activation of T cells, which are involved in the immune response. In addition, N-(5-cyanopyridin-2-yl)-5-(4-ethylphenyl)furan-2-carboxamide has been shown to reduce the proliferation of B cells, which are involved in the production of antibodies.

Advantages and Limitations for Lab Experiments

N-(5-cyanopyridin-2-yl)-5-(4-ethylphenyl)furan-2-carboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of JAK3, which makes it a valuable tool for studying the role of JAK3 in the immune system. It has also been extensively studied in clinical trials, which provides a wealth of information on its pharmacokinetics and pharmacodynamics.
However, there are also some limitations to the use of N-(5-cyanopyridin-2-yl)-5-(4-ethylphenyl)furan-2-carboxamide in lab experiments. It is a small molecule drug, which means that it may have off-target effects that could complicate the interpretation of experimental results. In addition, its use in animal models may not accurately reflect its effects in humans.

Future Directions

There are several future directions for research on N-(5-cyanopyridin-2-yl)-5-(4-ethylphenyl)furan-2-carboxamide. One area of research is the development of more potent and selective JAK3 inhibitors. Another area of research is the identification of biomarkers that can predict the response to N-(5-cyanopyridin-2-yl)-5-(4-ethylphenyl)furan-2-carboxamide in patients with autoimmune diseases. Additionally, there is ongoing research on the use of N-(5-cyanopyridin-2-yl)-5-(4-ethylphenyl)furan-2-carboxamide in combination with other drugs for the treatment of autoimmune diseases. Finally, there is research on the potential use of N-(5-cyanopyridin-2-yl)-5-(4-ethylphenyl)furan-2-carboxamide in other diseases, such as cancer and viral infections.

Synthesis Methods

N-(5-cyanopyridin-2-yl)-5-(4-ethylphenyl)furan-2-carboxamide is synthesized through a multi-step process, starting from commercially available starting materials. The key step involves the reaction of 5-cyanopyridin-2-amine with 4-ethylphenylboronic acid in the presence of a palladium catalyst to form the corresponding arylpyridine intermediate. This intermediate is then coupled with furan-2-carboxylic acid to form N-(5-cyanopyridin-2-yl)-5-(4-ethylphenyl)furan-2-carboxamide.

Scientific Research Applications

N-(5-cyanopyridin-2-yl)-5-(4-ethylphenyl)furan-2-carboxamide has been extensively studied for its potential therapeutic applications in autoimmune diseases. Clinical trials have shown that it is effective in reducing the symptoms of rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In addition, N-(5-cyanopyridin-2-yl)-5-(4-ethylphenyl)furan-2-carboxamide has also been studied for its potential use in the prevention of organ transplant rejection.

properties

IUPAC Name

N-(5-cyanopyridin-2-yl)-5-(4-ethylphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2/c1-2-13-3-6-15(7-4-13)16-8-9-17(24-16)19(23)22-18-10-5-14(11-20)12-21-18/h3-10,12H,2H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXXYLAOADWUUCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CC=C(O2)C(=O)NC3=NC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-cyanopyridin-2-yl)-5-(4-ethylphenyl)furan-2-carboxamide

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